Cas no 21344-58-1 (4-(1,3-benzothiazol-2-yl)butanehydrazide)
4-(1,3-benzothiazol-2-yl)butanehydrazide Chemical and Physical Properties
Names and Identifiers
-
- 4-(1,3-benzothiazol-2-yl)butanehydrazide
- 4-(benzo[d]thiazol-2-yl)butanehydrazide
- 2-Benzothiazolebutanoic acid, hydrazide
- SR-01000009581-1
- AKOS005625451
- Oprea1_851642
- F0848-0226
- 21344-58-1
- Oprea1_473111
- HMS1651F16
- 4-(1,3-BENZOTHIAZOL-2-YL)BUTANOHYDRAZIDE
- SR-01000009581
-
- Inchi: 1S/C11H13N3OS/c12-14-10(15)6-3-7-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,14,15)
- InChI Key: CVKSGECMVPIYIB-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC=C2N=C1CCCC(NN)=O
Computed Properties
- Exact Mass: 235.07793322g/mol
- Monoisotopic Mass: 235.07793322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 96.2Ų
Experimental Properties
- Density: 1.295±0.06 g/cm3(Predicted)
- Boiling Point: 478.2±28.0 °C(Predicted)
- pka: 13.07±0.35(Predicted)
4-(1,3-benzothiazol-2-yl)butanehydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0848-0226-2μmol |
4-(1,3-benzothiazol-2-yl)butanehydrazide |
21344-58-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0848-0226-5μmol |
4-(1,3-benzothiazol-2-yl)butanehydrazide |
21344-58-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0848-0226-10μmol |
4-(1,3-benzothiazol-2-yl)butanehydrazide |
21344-58-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0848-0226-20μmol |
4-(1,3-benzothiazol-2-yl)butanehydrazide |
21344-58-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0848-0226-1mg |
4-(1,3-benzothiazol-2-yl)butanehydrazide |
21344-58-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0848-0226-2mg |
4-(1,3-benzothiazol-2-yl)butanehydrazide |
21344-58-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0848-0226-3mg |
4-(1,3-benzothiazol-2-yl)butanehydrazide |
21344-58-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0848-0226-4mg |
4-(1,3-benzothiazol-2-yl)butanehydrazide |
21344-58-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0848-0226-5mg |
4-(1,3-benzothiazol-2-yl)butanehydrazide |
21344-58-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0848-0226-10mg |
4-(1,3-benzothiazol-2-yl)butanehydrazide |
21344-58-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-(1,3-benzothiazol-2-yl)butanehydrazide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-(1,3-benzothiazol-2-yl)butanehydrazide
Comprehensive Overview of 4-(1,3-benzothiazol-2-yl)butanehydrazide (CAS No. 21344-58-1): Properties, Applications, and Research Insights
4-(1,3-benzothiazol-2-yl)butanehydrazide (CAS No. 21344-58-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzothiazole derivative is characterized by its unique molecular structure, combining a benzothiazole moiety with a hydrazide functional group. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly as a scaffold for bioactive molecules targeting various diseases.
The compound's structure-activity relationship has become a hot topic in medicinal chemistry circles, especially with growing interest in heterocyclic compounds for therapeutic development. Recent studies suggest that modifications to the butanehydrazide side chain can significantly alter the compound's biological properties, making it a versatile building block for small molecule drug design. This aligns with current trends in precision medicine and targeted therapy development.
From a synthetic chemistry perspective, 4-(1,3-benzothiazol-2-yl)butanehydrazide serves as an important intermediate in the preparation of more complex benzothiazole-containing compounds. Its hydrazide group offers multiple points for chemical modification, enabling the creation of diverse molecular architectures. This flexibility makes it particularly valuable in combinatorial chemistry approaches, which are widely used in modern drug discovery programs.
In materials science, researchers are exploring the compound's potential in organic electronic materials due to the benzothiazole unit's electron-transport properties. The growing demand for organic semiconductors and light-emitting materials has led to increased investigation of such π-conjugated systems. The compound's thermal stability and electronic characteristics make it a candidate for advanced material applications in optoelectronics.
Analytical characterization of CAS No. 21344-58-1 typically involves techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. These methods are crucial for quality control in research settings, especially given the compound's use as a pharmaceutical intermediate. Recent advancements in analytical chemistry have enabled more precise characterization of such complex molecules.
The safety profile of 4-(1,3-benzothiazol-2-yl)butanehydrazide is an important consideration for researchers. While not classified as hazardous under standard regulations, proper laboratory handling procedures should always be followed when working with this compound. Current green chemistry initiatives are driving the development of more sustainable synthesis routes for such intermediates.
Looking ahead, the scientific community anticipates growing applications for benzothiazole derivatives like this compound, particularly in areas such as antimicrobial agents and neuroprotective compounds. The ongoing exploration of its structure-property relationships continues to yield valuable insights for both medicinal chemistry and materials science applications.
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